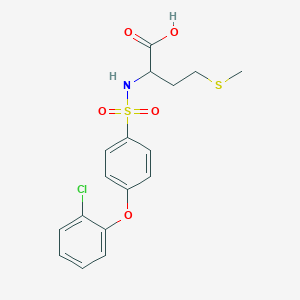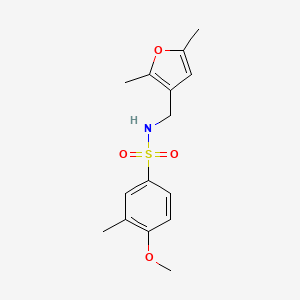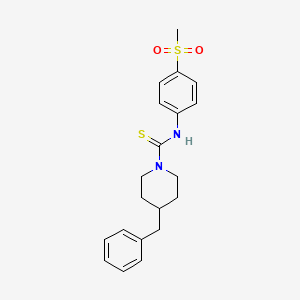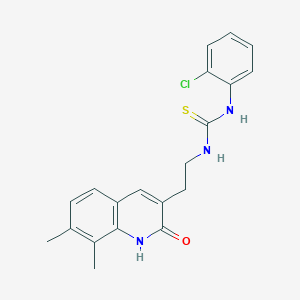
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is a synthetic compound with the molecular formula C17H18ClNO5S2 It is characterized by the presence of a chlorophenoxy group attached to a phenylsulfonyl moiety, which is further linked to methionine, an essential amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable phenyl derivative under controlled conditions to form the chlorophenoxy intermediate.
Sulfonylation: The chlorophenoxy intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of the phenylsulfonyl derivative.
Coupling with Methionine: The final step involves coupling the phenylsulfonyl derivative with methionine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets. The chlorophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the methionine moiety may play a role in cellular uptake and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid: Shares the sulfonyl and chlorophenyl groups but lacks the methionine moiety.
N-Acyl-α-amino Acids: Similar in structure but with different acyl groups.
1,3-Oxazoles: Contain a similar phenylsulfonyl moiety but differ in the heterocyclic structure.
Uniqueness
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is unique due to the presence of the methionine moiety, which imparts distinct biological properties and potential therapeutic applications. Its combination of chlorophenoxy, phenylsulfonyl, and methionine groups makes it a versatile compound for various scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-25-11-10-15(17(20)21)19-26(22,23)13-8-6-12(7-9-13)24-16-5-3-2-4-14(16)18/h2-9,15,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLBKESFOSFQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2859541.png)

![2-chloro-N-[2-methyl-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2859546.png)

![1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2859552.png)
![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2859554.png)



![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)

![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)
